

physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

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An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-Aminopyrazine-2-carboxylic acid**. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Chemical Identity and Structure

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.^[1]

- IUPAC Name: **6-aminopyrazine-2-carboxylic acid**
- CAS Number: 61442-38-4^[1]
- Molecular Formula: C₅H₅N₃O₂^{[1][2]}
- SMILES: NC1=CN=CC(=N1)C(O)=O

- InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of **6-Aminopyrazine-2-carboxylic acid** are summarized in the tables below.

Table 1: General Physicochemical Data

Property	Value	Source
Molecular Weight	139.11 g/mol	[1]
Appearance	Solid	[1]
Storage Temperature	2°C - 8°C	[1]

| Purity | 95% | |

Table 2: Predicted Physicochemical Properties

Property	Value	Source
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| XlogP | -0.7 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Aminopyrazine-2-carboxylic acid**.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H]⁺	140.04546	125.0
[M+Na] ⁺	162.02740	133.8
[M-H] ⁻	138.03090	124.8
[M+NH ₄] ⁺	157.07200	142.8
[M+K] ⁺	178.00134	132.1

Data sourced from PubChemLite, calculated using CCSbase.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the further development of synthetic and analytical procedures.

4.1. General Synthesis of Aminopyrazine Carboxylic Acid Derivatives

While a specific protocol for **6-Aminopyrazine-2-carboxylic acid** is not detailed in the provided results, a general synthesis for a related isomer, 3-Aminopyrazine-2-carboxylic acid, can be adapted. This procedure involves the hydrolysis of a methyl ester precursor.

- Procedure:
 - Suspend the precursor, methyl 3-aminopyrazine-2-carboxylate (13.6 mmol), in methanol (40 mL) under a nitrogen atmosphere.[3]
 - Add 1N aqueous sodium hydroxide (30 mL) to the suspension.[3]
 - Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.[3]
 - Partially evaporate the methanol (around 45 mL) under reduced pressure.[3]
 - Cool the resulting mixture in an ice water bath.[3]

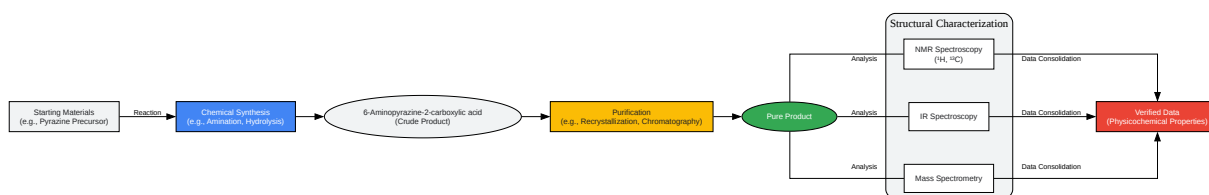
- Slowly add 1N aqueous hydrochloric acid solution (70 mL) to induce precipitation of the product.[3]
- Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum. [3]

4.2. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are typically recorded on spectrometers such as a BRUKER AVANCE II 600 NMR Spectrometer.[4]
 - Samples are commonly dissolved in deuterated solvents like DMSO- d_6 . [4]
 - The chemical shifts (δ) are reported in parts per million (ppm).
- Infrared (IR) Spectroscopy:
 - IR spectra can be recorded on a Nicolet Spectrometer using KBr disks.[5]
 - The carboxyl group ($\text{C}=\text{O}$) of carboxylic acids typically shows a strong, sharp absorption band in the region of $1680\text{-}1710\text{ cm}^{-1}$. [6]
 - The O-H stretching absorption is very strong and broad, extending from 2500 to 3300 cm^{-1} . [6]
 - The N-H stretching of the amine group appears in the region of $3300\text{-}3500\text{ cm}^{-1}$.

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of **6-Aminopyrazine-2-carboxylic acid**.



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Caption: General workflow for the synthesis and characterization of **6-Aminopyrazine-2-carboxylic acid**.

Applications in Research and Development

6-Aminopyrazine-2-carboxylic acid is a crucial building block for creating a diverse range of complex compounds and specialty chemicals.[1] Its structure makes it a valuable intermediate for synthesizing novel pharmaceutical agents aimed at various therapeutic targets. Derivatives of similar aminopyrazine carboxylic acids have been investigated for a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties, highlighting the potential of this chemical scaffold in drug discovery.[7]

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